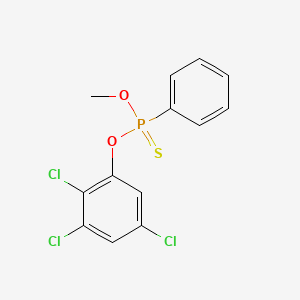
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,5-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can yield different phosphonothioate derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines and alcohols, leading to the formation of corresponding substituted products.
Applications De Recherche Scientifique
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is used in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit certain enzymatic activities, leading to various biochemical effects. The pathways involved often include the inhibition of acetylcholinesterase, which affects neurotransmission.
Comparaison Avec Des Composés Similaires
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate can be compared with other similar compounds, such as:
- O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate
- O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
These compounds share similar structures but differ in the position of chlorine atoms on the phenyl ring, which can lead to variations in their chemical reactivity and biological effects.
Propriétés
IUPAC Name |
methoxy-phenyl-sulfanylidene-(2,3,5-trichlorophenoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,10-5-3-2-4-6-10)18-12-8-9(14)7-11(15)13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNNJRRQNZMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3O2PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007170 |
Source


|
| Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86889-54-5 |
Source


|
| Record name | Phosphonothioic acid, phenyl-, O-methyl O-(2,3,5-trichlorophenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086889545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














